molecular formula C12H23N3O B7931214 N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide

N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide

Cat. No.: B7931214
M. Wt: 225.33 g/mol
InChI Key: ZHSJKXRQGMKCOP-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide is an intriguing organic compound characterized by its distinct molecular structure It consists of a pyrrolidine ring, an ethylamine group, a cyclopropyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide, the following steps are typically employed:

  • Formation of the Pyrrolidine Ring: : Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

  • Attachment of the Ethylamine Group: : Using ethylamine as a reagent, the ethylamine group is introduced via nucleophilic substitution.

  • Cyclopropyl Group Addition: : The cyclopropyl group is introduced through alkylation reactions, using appropriate cyclopropyl-containing reagents.

  • Acetamide Formation: : Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

On an industrial scale, these synthetic routes are optimized to ensure high yields and purity. This typically involves the use of advanced reaction setups, controlled temperature and pressure conditions, and specific catalysts to facilitate the reactions. The use of continuous flow chemistry techniques may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide can undergo several types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form various oxo derivatives.

  • Reduction: : Reduction reactions can yield the corresponding amine derivatives.

  • Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction Reagents: : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.

  • Substitution Reagents: : Alkyl halides, acid chlorides.

Major Products

  • Oxidation Products: : Oxo derivatives such as ketones or carboxylic acids.

  • Reduction Products: : Amines and reduced derivatives.

  • Substitution Products: : Alkylated or acylated derivatives depending on the reagents used.

Scientific Research Applications

N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide has a range of scientific research applications:

  • Chemistry: : It serves as a valuable intermediate in the synthesis of more complex organic molecules.

  • Biology: : The compound can be used to study biochemical pathways involving amines and acetamides.

  • Medicine: : Due to its structural characteristics, it may be investigated for potential therapeutic properties, including as a drug candidate.

  • Industry: : It finds applications in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide exerts its effects is primarily through its interaction with biological targets. These targets could include enzymes, receptors, and transporters, influencing various biochemical pathways. The presence of the pyrrolidine and ethylamine groups is likely to play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide stands out due to its unique combination of functional groups. Similar compounds include:

  • N-(2-Aminoethyl)pyrrolidine

  • N-Cyclopropylacetamide

  • Pyrrolidine derivatives with different substituents

This article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. The unique features of this compound make it a subject of interest in various fields of study.

Properties

IUPAC Name

N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-10(16)15(12-2-3-12)9-11-4-6-14(8-11)7-5-13/h11-12H,2-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSJKXRQGMKCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCN(C1)CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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